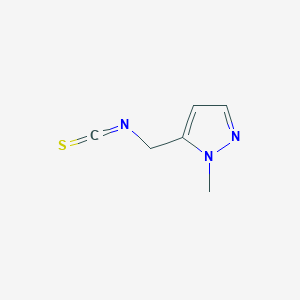

5-(isothiocyanatomethyl)-1-methyl-1H-pyrazole

Description

5-(Isothiocyanatomethyl)-1-methyl-1H-pyrazole is a pyrazole-based compound featuring a methyl-substituted pyrazole core and an isothiocyanate (-NCS) functional group at the 5-position. The isothiocyanate group confers electrophilic reactivity, making the compound valuable in medicinal chemistry for covalent binding to biological targets such as enzymes or receptors . Its synthesis typically involves multistep reactions, including the use of methylisothiocyanate as a key reagent (e.g., stepwise coupling and cyclization reactions) .

Properties

IUPAC Name |

5-(isothiocyanatomethyl)-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3S/c1-9-6(2-3-8-9)4-7-5-10/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBCXHQHFITYKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CN=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(isothiocyanatomethyl)-1-methyl-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with a suitable isothiocyanate precursor. One common method is the reaction of 1-methyl-1H-pyrazole with thiophosgene or its derivatives under basic conditions . Another approach involves the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases, such as DBU, under moderate heating conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. Optimization of reaction conditions, such as temperature, solvent, and purification techniques, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

5-(isothiocyanatomethyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the isothiocyanate group to an amine or thiol group.

Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thioureas or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Thioureas and other derivatives.

Scientific Research Applications

5-(isothiocyanatomethyl)-1-methyl-1H-pyrazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other derivatives.

Biology: Investigated for its antimicrobial and anticancer properties.

Medicine: Potential use as an adjuvant in chemotherapy to enhance the efficacy of existing drugs.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(isothiocyanatomethyl)-1-methyl-1H-pyrazole involves its interaction with biological molecules. The isothiocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This compound has been shown to inhibit aldehyde dehydrogenase (ALDH), which plays a role in cancer cell resistance to chemotherapy . Additionally, it can induce oxidative stress in cells, leading to apoptosis or cell death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Differences

Key Observations :

- The isothiocyanatomethyl group in the parent compound provides distinct reactivity compared to isocyanato (-NCO) or hydroxyl (-OH) substituents. For instance, the -NCS group undergoes nucleophilic addition more readily than -NCO due to sulfur's polarizability .

- Bromodifluoromethyl and carbothioamide substituents reduce electrophilicity, shifting applications toward halogen bonding or hydrogen-bonding interactions .

Table 2: Inhibitory Activity Against MurA Enzyme (IC50 Values)

| Compound Structure | IC50 (µM) | logP | Key Reference |

|---|---|---|---|

| 1-Methyl-1H-pyrazole with 5-nitrothiazol-2-yl | 11.32 | 4.8 | |

| 1-Methyl-1H-pyrazole with phenol-2-yl | 10.69 | 3.5 | |

| This compound | N/A | Predicted ~3.8 |

Key Observations :

- While direct IC50 data for this compound is unavailable, analogs with electron-withdrawing groups (e.g., nitrothiazolyl) show stronger MurA enzyme inhibition than phenol derivatives .

- The logP of the parent compound is expected to be intermediate (~3.8), balancing lipophilicity for membrane permeability and aqueous solubility .

Key Observations :

Stability and Reactivity

- This compound is moisture-sensitive due to the -NCS group, requiring anhydrous storage .

- Isocyanato analogs (e.g., 5-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole) are less stable in acidic conditions, undergoing hydrolysis to amines .

- Carbothioamide derivatives exhibit greater stability but lower reactivity in covalent bond formation .

Biological Activity

5-(Isothiocyanatomethyl)-1-methyl-1H-pyrazole is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological properties, including antimicrobial, antiproliferative, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H7N3S, with a molecular weight of 155.20 g/mol. The compound features a pyrazole ring, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that it exhibits significant activity against a range of pathogenic bacteria. For instance, research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Pseudomonas aeruginosa | 60 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Antiproliferative Effects

The compound has also been evaluated for its antiproliferative effects on cancer cell lines. In vitro studies have shown that this compound can inhibit the growth of various cancer cells, including HeLa (cervical cancer) and A549 (lung cancer) cells.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| A549 | 20 |

| MCF-7 | 25 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways, leading to programmed cell death.

- Disruption of Cellular Membranes : Its interaction with microbial membranes may compromise their integrity, leading to cell lysis.

Case Studies and Research Findings

Recent studies have further elucidated the biological activities of this compound:

- Study on Antimicrobial Efficacy : A study published in Phytochemistry evaluated the antibacterial effects of various pyrazole derivatives, including this compound. The findings confirmed its potent activity against multi-drug resistant strains of Staphylococcus aureus .

- Anticancer Properties : Another research article highlighted its cytotoxic effects on HeLa and A549 cells, suggesting that the compound could serve as a lead structure for developing new anticancer drugs .

- Mechanistic Insights : Computational studies have indicated that the compound interacts with specific protein targets in bacteria and cancer cells, providing insights into its mode of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.